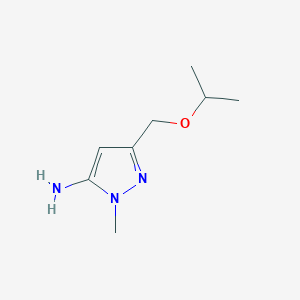
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine, also known as IPMPA, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promising results in various studies, making it a topic of interest for many researchers.
作用機序
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine acts as a positive allosteric modulator of the GABA(A) receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This results in an increase in the inhibitory effects of GABA, which can have a calming effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of the GABA(A) receptor in a dose-dependent manner. This can lead to increased inhibitory effects on neuronal activity, which can have a calming effect on the brain. This compound has also been found to have anxiolytic effects, which can reduce anxiety in animal models.
実験室実験の利点と制限
One of the main advantages of using 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine in lab experiments is its ability to enhance the activity of the GABA(A) receptor. This can be useful for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine. One area of interest is in the development of more selective compounds that target the GABA(A) receptor. This could help to reduce off-target effects and improve the specificity of the compound. Another area of interest is in the use of this compound in studying the role of the GABA(A) receptor in various neurological disorders, such as anxiety and epilepsy. Finally, there is potential for the development of this compound-based therapies for these disorders, although more research is needed to determine the safety and efficacy of such treatments.
Conclusion:
This compound is a compound that has shown promise in scientific research, particularly in the field of neuroscience. Its ability to enhance the activity of the GABA(A) receptor makes it a useful tool for studying the role of this receptor in various physiological processes. However, more research is needed to fully understand the potential of this compound and to develop more selective compounds that target the GABA(A) receptor.
合成法
The synthesis of 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine involves the reaction of 2-(chloromethyl)-1-methyl-1H-pyrazol-5-amine with isopropyl alcohol. The reaction is catalyzed by potassium carbonate and occurs at room temperature. The final product is obtained through purification using column chromatography.
科学的研究の応用
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential use in various scientific research areas. One of the main applications of this compound is in the field of neuroscience. It has been shown to have an effect on the GABA(A) receptor, which is involved in the regulation of neuronal activity. This compound has been found to enhance the activity of the GABA(A) receptor, making it a potential tool for studying the role of this receptor in the brain.
特性
IUPAC Name |
2-methyl-5-(propan-2-yloxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-7-4-8(9)11(3)10-7/h4,6H,5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCKNMHCIDADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide](/img/structure/B2597152.png)
![Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2597153.png)
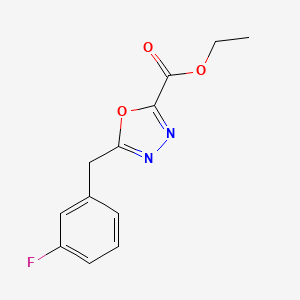
![3-(2-chlorophenyl)-5-methyl-N-[3-(3-methyl-2-imidazo[1,2-a]pyrimidinyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B2597156.png)
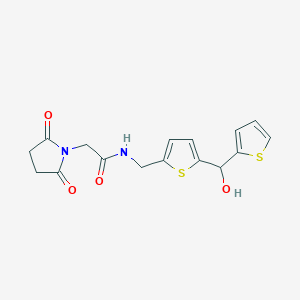
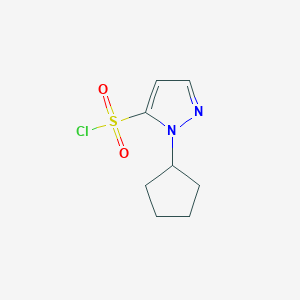
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2597162.png)

![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)
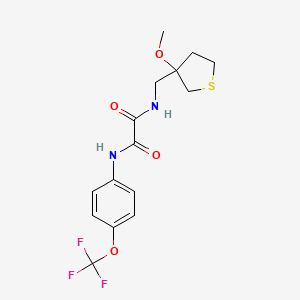
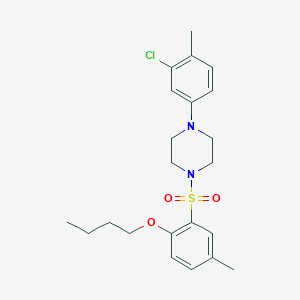
![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)